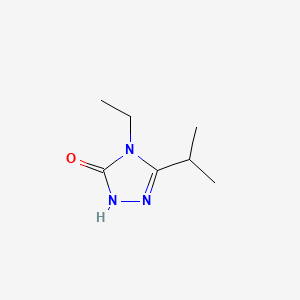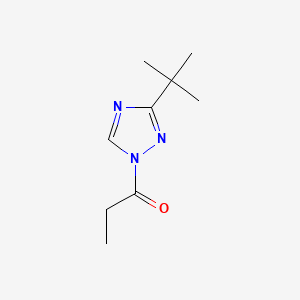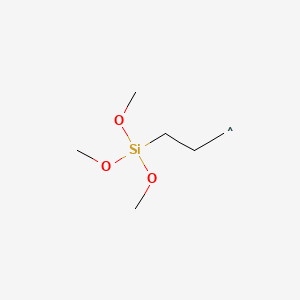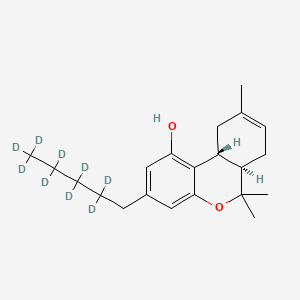
Delta8-THC-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-8-tetrahydrocannabinol (delta-8-THC) is a psychoactive cannabinoid found in the Cannabis plantNatural quantities of delta-8-THC found in hemp are low . Delta-8-THC is known for its psychoactive effects, which are similar to those of delta-9-THC, but it is generally considered to be less potent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-8-THC can be synthesized from cannabidiol (CBD) extracted from hemp. The process involves cyclization under mild reaction conditions to generate delta-8-THC and delta-9-THC in various yields and ratios . The synthetic pathways utilized for the synthesis of tetrahydrocannabinols include chiral pool-based and asymmetric chemo- and biocatalytic approaches .
Industrial Production Methods: In industrial settings, delta-8-THC is typically produced through the distillation process, where heat is employed to purify cannabinoid concentrations, converting vapor into liquid form. The liquid undergoes detoxification using solvents like carbon dioxide, ethanol, or butane, ensuring purity and safety .
Chemical Reactions Analysis
Types of Reactions: Delta-8-THC undergoes various chemical reactions, including oxidation, reduction, and substitution. During the production process of converting cannabidiol extracted from hemp to delta-8-THC, toxic chemical reagents are used, which can contaminate the product .
Common Reagents and Conditions: Common reagents used in the synthesis of delta-8-THC include acetonitrile, formic acid, and other solvents. The reaction conditions often involve mild temperatures and controlled environments to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include delta-8-THC and delta-9-THC, with delta-8-THC being the primary focus due to its psychoactive properties .
Scientific Research Applications
Delta-8-THC has a wide range of scientific research applications. It is used in chemistry for the synthesis of various cannabinoids and their derivatives. In biology, delta-8-THC is studied for its effects on the endocannabinoid system and its potential therapeutic benefits. In medicine, delta-8-THC is being researched for its potential to alleviate symptoms such as pain, nausea, and anxiety . Industrially, delta-8-THC is used in the production of various cannabis-based products .
Mechanism of Action
Delta-8-THC exerts its effects by binding to cannabinoid receptors found in various regions of the brain. It activates cannabinoid CB1 and CB2 receptors, both of which are G protein-coupled and expressed within and outside the brain . The activation of these receptors leads to the psychoactive effects commonly associated with delta-8-THC .
Comparison with Similar Compounds
Delta-8-THC is similar to delta-9-THC, with the primary difference being the location of a double-bonded carbon—occurring on either the 8th or 9th point of the molecule, respectively . Other similar compounds include hexahydrocannabinol (HHC), which differs in that it has no double bonds in the cyclohexyl ring like delta-8-THC and delta-9-THC . Delta-8-THC is generally considered to be less potent than delta-9-THC, making it a more approachable option for some users .
Properties
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWPGARWVBULJ-OGIBJJSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
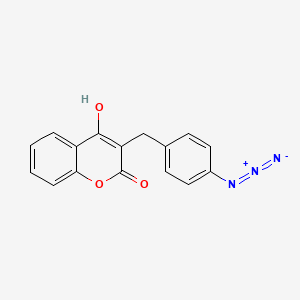

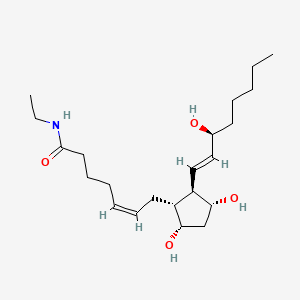
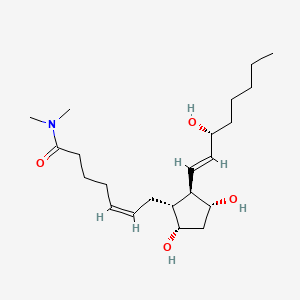
![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)

